molecular formula C23H18O4 B3523152 4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B3523152
M. Wt: 358.4 g/mol
InChI Key: SNVNATSLXZBXIV-UHFFFAOYSA-N
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Description

4,8-Dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a coumarin derivative featuring a 2H-chromen-2-one backbone substituted with methyl groups at positions 4 and 8. The 7-position is functionalized with a 2-(2-naphthyl)-2-oxoethoxy group, introducing a naphthalene moiety linked via an oxoethoxy bridge.

Properties

IUPAC Name

4,8-dimethyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-14-11-22(25)27-23-15(2)21(10-9-19(14)23)26-13-20(24)18-8-7-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVNATSLXZBXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4,8-dimethyl-2H-chromen-2-one with 2-naphthylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents such as dichloromethane (DCM) or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The compound may also induce apoptosis (programmed cell death) through the activation of caspases and the mitochondrial pathway .

In the context of its anti-inflammatory activity, the compound may inhibit the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK. Additionally, its antimicrobial activity could be due to the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The target compound’s unique 2-naphthyl group distinguishes it from other coumarin derivatives. Key comparisons include:

Compound Name / ID Substituents Molecular Weight Key Features Biological Activity Reference
4,8-Dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one 4,8-dimethyl; 7-(2-(2-naphthyl)-2-oxoethoxy) 376.37 Naphthyl group enhances π-π interactions Potential antiviral (in silico)
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime 7-hydroxy; 8-carbaldehyde oxime; 4-methyl 247.22 Oxime group improves metal chelation Anti-diabetic (DFT-supported)
EMAC10163a (Methyl 2-(4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl)acetate) 4,8-dimethyl; 7-(2-(4-methylphenyl)-2-oxoethoxy) 410.41 Aryl ketone substituent Tumor-associated carbonic anhydrase inhibition
4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one 4-methyl; 7-(2-oxopropoxy) 234.23 Smaller aliphatic substituent Antimicrobial activity
ZINC000011867103 () 7-[(2-methylnaphthalen-1-yl)methoxy]; 4,8-dimethyl 539.67 Naphthylmethoxy group Broad-spectrum coronavirus inhibition (in vitro)

Key Observations :

  • The naphthyl group in the target compound and ZINC000011867103 enhances binding to viral proteins via hydrophobic interactions .
  • Smaller substituents (e.g., 2-oxopropoxy in ) reduce molecular weight but limit bioactivity scope compared to bulkier aryl groups.

Crystallography :

  • highlights conformational flexibility in coumarin derivatives with bulky substituents. The 3-oxo-2-(phenylmethylidene)butoxy group in a related compound adopts distinct orientations in crystal packing, suggesting similar variability in the target compound’s solid-state structure .

Spectroscopic and Electronic Properties

  • FTIR and Raman Data : demonstrates that replacing the 2-oxo group with a thione (S) alters vibrational modes and electronic transitions. The target compound’s carbonyl groups likely exhibit strong absorption near 1700 cm⁻¹, comparable to 4,7-dimethyl-2H-chromen-2-one .
  • TD-DFT Studies : Naphthyl groups introduce extended conjugation, red-shifting UV-Vis spectra relative to phenyl-substituted analogs .

Biological Activity

4,8-Dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H18O4\text{C}_{20}\text{H}_{18}\text{O}_4

Antioxidant Properties

Research indicates that coumarin derivatives possess significant antioxidant activity. The compound has been shown to scavenge free radicals effectively. A study measured the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity and reported an IC50 value that suggests a potent antioxidant effect comparable to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)
4,8-Dimethyl Coumarin45
Ascorbic Acid50

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound inhibits the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

  • Treatment : The cells were treated with varying concentrations of the compound.
  • Observation : A dose-dependent increase in apoptotic cell death was observed.
Concentration (µM)% Cell Viability
1085
2570
5040

Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This was confirmed through ELISA assays that measured cytokine levels in cell culture supernatants.

The mechanisms underlying the biological activities of this compound include:

  • Free Radical Scavenging : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation and subsequent cell death.
  • Cytokine Modulation : Downregulation of inflammatory mediators through transcriptional inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 2
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4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

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